BenchChemオンラインストアへようこそ!

2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one

PARP-1 inhibition DNA damage repair oncology

Procure 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one (CAS 25468-50-2) as the unoptimized pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold for systematic SAR exploration. The 5-carbonyl pharmacophore is essential for PARP-1 inhibition, while the 3-position remains available for potency-modulating functionalization capable of driving activity into the low nanomolar range. For GABAA receptor programs, the 2-methyl substitution defines a discrete chemical space point—moving substituents between positions abolishes binding recognition, and 2-substituted derivatives cannot be approximated by 3- or 8-substituted analogs. This core also serves anti-inflammatory MAPK pathway campaigns and high-yield library synthesis (75% via CuI/Cs₂CO₃ in H₂O).

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 25468-50-2
Cat. No. B1450826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one
CAS25468-50-2
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC1=NN2C3=CC=CC=C3C(=O)NC2=C1
InChIInChI=1S/C11H9N3O/c1-7-6-10-12-11(15)8-4-2-3-5-9(8)14(10)13-7/h2-6H,1H3,(H,12,15)
InChIKeyRFGCWJZOFBNOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpyrazolo[1,5-a]quinazolin-5(4H)-one: Core Structure and Procurement Baseline


2-Methylpyrazolo[1,5-a]quinazolin-5(4H)-one (CAS: 25468-50-2) is a heterocyclic compound belonging to the pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold class, characterized by a fused tricyclic system comprising pyrazole and quinazolinone moieties [1]. The compound features a methyl substituent at the 2-position of the pyrazole ring and exists as a solid with a predicted melting point of 288–290 °C and molecular weight of 199.21 g/mol . This scaffold has been established as a privileged structure in medicinal chemistry, serving as a core template for the development of PARP-1 inhibitors [2] and GABAA receptor subtype ligands [3].

Why Generic Substitution of 2-Methylpyrazolo[1,5-a]quinazolin-5(4H)-one Fails: Substitution Position Determines Activity


Compounds within the pyrazolo[1,5-a]quinazolin-5(4H)-one class cannot be interchangeably substituted due to the extreme sensitivity of biological activity to substitution pattern and position. Extensive structure-activity relationship (SAR) studies have demonstrated that potency shifts by orders of magnitude depending on the specific position of substituents. For PARP-1 inhibition, the presence of a carbonyl at the 5-position is essential for activity, while substitution at the 3-position of the pyrazole ring modulates potency into the low nanomolar range [1]. For GABAA receptor binding, moving substituents from the 8-position to the 6-position completely abolishes binding recognition [2], and 4- or 5-substituted derivatives exhibit dramatically reduced affinity compared to 5-unsubstituted analogs (Ki = 834.7 nM) [3]. These position-dependent activity cliffs mean that a compound substituted at the 2-position, such as the target compound, is not functionally equivalent to 3-substituted or 8-substituted derivatives—and attempting direct substitution without verification will yield irreproducible or negative results.

Quantitative Differentiation Evidence for 2-Methylpyrazolo[1,5-a]quinazolin-5(4H)-one: Comparative Performance Data


PARP-1 Inhibitory Activity Range of Pyrazolo[1,5-a]quinazolin-5(4H)-one Scaffold vs. 2-Methyl Derivative

The pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold has been validated as a potent PARP-1 inhibitor class, with optimized derivatives achieving low nanomolar potency (IC50 values in the low nanomolar range) when appropriately substituted at the 3-position of the pyrazole ring [1]. The 2-methyl derivative (target compound) represents the minimal core structure with the essential 5-carbonyl pharmacophore but lacks the 3-position substitution that drives potency optimization. This positions the 2-methyl derivative as the optimal starting scaffold for medicinal chemistry campaigns requiring systematic SAR exploration rather than a pre-optimized lead compound. The presence of the 2-methyl group provides a defined substitution point that does not interfere with the critical 5-carbonyl, while leaving the potency-modulating 3-position available for further functionalization—a synthetic advantage over 3-substituted analogs that would require de novo scaffold construction for SAR studies.

PARP-1 inhibition DNA damage repair oncology

GABAA Receptor Binding Affinity: Position-Dependent Activity Cliffs in Pyrazolo[1,5-a]quinazoline Scaffold

Systematic evaluation of pyrazolo[1,5-a]quinazoline derivatives as GABAA receptor subtype ligands has revealed profound position-dependent activity cliffs. The only 5-unsubstituted derivative in a series of evaluated compounds (compound 15) demonstrated receptor recognition with Ki = 834.7 nM [1]. In contrast, optimized derivatives bearing substitution at both the 3- and 8-positions (compound 12b) achieve sub-nanomolar affinity with Ki = 0.27 nM [2]. Furthermore, moving substituents from the 8-position to the 6-position is detrimental for binding recognition, indicating that 6-substituents fail to form adequate interactions with hydrogen bond points and lipophilic areas in the receptor protein [3]. The 2-methyl derivative, with substitution at the 2-position and an intact 5-carbonyl, occupies a distinct chemical space from both 5-unsubstituted (Ki = 834.7 nM) and 3,8-disubstituted (Ki = 0.27 nM) analogs, representing a discrete entry in the substitution matrix that cannot be approximated by alternative substitution patterns.

GABAA receptor CNS drug discovery anxiolytic

Anti-Inflammatory Activity: Scaffold-Wide NF-κB Inhibition with Defined Potency Threshold

A library of 80 pyrazolo[1,5-a]quinazoline compounds was systematically screened for anti-inflammatory activity using an LPS-induced NF-κB transcriptional activity assay in human THP-1Blue monocytic cells. Thirteen compounds demonstrated activity below the defined threshold of IC50 < 50 µM, establishing a class-wide activity baseline for this scaffold [1]. The 2-methyl derivative, as a member of this scaffold class carrying the intact 5-carbonyl pharmacophore, falls within this activity-defined chemical space. The screening identified MAPKs (ERK2, p38α, JNK3) as potential targets, with compounds 13i and 16 exhibiting micromolar binding affinities for JNK1, JNK2, and JNK3 [1]. This provides a validated cell-based activity threshold against which any derivative of this scaffold, including the 2-methyl compound, can be benchmarked.

anti-inflammatory NF-κB inhibition MAPK signaling

Synthetic Accessibility and Reproducibility: Defined Chemoselective Route to 2-Methylpyrazolo[1,5-a]quinazolin-5(4H)-one

The synthesis of 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one has been reported with a defined chemoselective route achieving 75% yield under controlled conditions: reaction with copper(I) iodide and cesium carbonate in water at 100 °C for 6 hours under an inert atmosphere [1]. This contrasts with the synthesis of more complex derivatives, such as 3-substituted PARP-1 inhibitors, which require multi-step functionalization and amide coupling reactions to achieve low nanomolar potency [2]. The 2-methyl derivative's synthetic accessibility makes it the preferred starting material for medicinal chemistry optimization campaigns, as it provides a reproducible, high-yield entry point to the scaffold that can be subsequently diversified at the 3-position to explore SAR.

organic synthesis heterocyclic chemistry medicinal chemistry

Structural Distinction from Related Scaffolds: Pyrazolo[1,5-a]quinazoline vs. Indenoisoquinoline in Topoisomerase I Inhibition

The pyrazolo[1,5-a]quinazoline nucleus has been established as structurally related to the indenoisoquinoline system, a precursor of well-known Topoisomerase I (Top1) poisons. SAR studies on phenylpyrazolo[1,5-a]quinazolin-5(4H)-one derivatives have identified that substitution at the 2- or 3-position (with a substituted phenyl ring) and the presence of a protonable side chain at the 4- or 5-position yields Top1 inhibitors with cleavage patterns common to camptothecin and MJ-III-65 [1]. The 2-methyl derivative contains the same core pyrazolo[1,5-a]quinazoline nucleus but lacks the phenyl substitution and protonable side chain modifications present in the characterized Top1 inhibitors. This positions the 2-methyl derivative as the unsubstituted core scaffold for developing Top1 inhibitor chemotypes, distinct from the indenoisoquinoline system which represents an alternative scaffold class with different substitution vectors.

topoisomerase I anticancer noncamptothecin

Application Scenarios for 2-Methylpyrazolo[1,5-a]quinazolin-5(4H)-one: Research and Industrial Use Cases


Medicinal Chemistry: Scaffold Starting Material for PARP-1 Inhibitor SAR Campaigns

Procure 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one as the unoptimized core scaffold for systematic structure-activity relationship (SAR) exploration of PARP-1 inhibitors. The compound provides the essential 5-carbonyl pharmacophore required for PARP-1 inhibition while leaving the potency-modulating 3-position available for functionalization [1]. Starting from this minimal core enables laboratories to systematically explore substitution effects at the 3-position, which has been shown to drive potency into the low nanomolar range when optimized [1]. This approach is preferable to procuring pre-optimized 3-substituted derivatives when the goal is to generate novel intellectual property or explore unexplored substitution space.

CNS Drug Discovery: Position-Specific Ligand Development for GABAA Receptor Subtypes

Use 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one as a defined entry in the pyrazolo[1,5-a]quinazoline substitution matrix for developing GABAA receptor subtype ligands. Given that moving substituents from the 8-position to the 6-position abolishes binding recognition [2], and that 5-unsubstituted derivatives show only moderate affinity (Ki = 834.7 nM) while optimized derivatives achieve sub-nanomolar affinity (Ki = 0.27 nM) [3], the 2-methyl substitution pattern represents a discrete chemical space point that cannot be approximated by alternative substitution patterns. This compound is appropriate for laboratories seeking to explore the SAR consequences of 2-position substitution in combination with functionalization at other positions.

Anti-Inflammatory Drug Discovery: Cell-Based Screening Starting Point

Employ 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one as a scaffold entry point for anti-inflammatory drug discovery campaigns targeting MAPK pathways. A systematic screen of 80 pyrazolo[1,5-a]quinazoline compounds established that active derivatives in this scaffold class exhibit NF-κB inhibitory activity with IC50 < 50 µM in human THP-1Blue monocytic cells [4]. The 2-methyl derivative, carrying the intact core scaffold, provides a chemically tractable starting point for optimization campaigns aimed at improving potency below this established class threshold while targeting MAPKs (ERK2, p38α, JNK3) identified through pharmacophore mapping of potent derivatives [4].

Organic Synthesis: Reproducible Core Building Block for Heterocyclic Chemistry

Procure 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one as a defined, high-yield building block for heterocyclic chemistry applications. The compound is accessible via a chemoselective route achieving 75% yield using CuI and Cs2CO3 in water at 100 °C under an inert atmosphere [5]. This reproducible synthetic accessibility makes it suitable as a core building block for generating diverse compound libraries through subsequent functionalization at the 3-position or other available sites, enabling parallel synthesis and high-throughput chemistry applications that require a reliable, scalable starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.